
ganoderic acid S
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Ganoderic acid S is typically extracted from Ganoderma lucidum through a series of solvent extraction and chromatographic techniques. The biosynthesis of ganoderic acids involves the mevalonate pathway, where acetyl-coenzyme A is converted into 3-hydroxy-3-methylglutaryl-coenzyme A, which is then reduced to mevalonate. This pathway continues through several steps to produce lanosterol, the precursor to ganoderic acids .
Industrial Production Methods: Industrial production of this compound often involves submerged fermentation of Ganoderma lucidum. The addition of oleic acid during fermentation has been shown to significantly enhance the production of ganoderic acids, including this compound. This method increases the metabolic flux distribution, leading to higher yields .
Chemical Reactions Analysis
Types of Reactions: Ganoderic acid S undergoes various chemical reactions, including oxidation, reduction, and glycosylation. These reactions are essential for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Glycosylation: This reaction involves the addition of sugar moieties to this compound using uridine diphosphate-glucose in the presence of enzymes.
Major Products: The major products formed from these reactions include various oxidized, reduced, and glycosylated derivatives of this compound, each with distinct biological activities .
Scientific Research Applications
Anticancer Activity
Mechanisms of Action:
GA-S exhibits significant anticancer properties, primarily through the induction of apoptosis in various cancer cell lines while minimizing toxicity to normal cells. Research indicates that GA-S can inhibit tumor growth and metastasis by affecting key signaling pathways involved in cell proliferation and survival.
Case Studies:
- Lung Cancer: Studies have shown that GA-S can induce apoptosis in lung cancer cells by activating p53 and promoting mitochondrial dysfunction, leading to increased caspase activity and reduced mitochondrial membrane potential .
- Breast Cancer: In vitro studies demonstrated that GA-S inhibits the growth of breast cancer cells by downregulating anti-apoptotic proteins and upregulating pro-apoptotic factors .
Table 1: Summary of Anticancer Effects of GA-S
Cancer Type | Mechanism of Action | Reference |
---|---|---|
Lung Cancer | Induces apoptosis via p53 activation | |
Breast Cancer | Downregulates Bcl-2, upregulates Bax | |
Colon Carcinoma | Inhibits invasion and metastasis |
Antiviral Properties
HIV Targeting:
GA-S has shown promise in targeting HIV-related pathways. Research indicates that it interacts with viral components, potentially inhibiting viral replication and enhancing host immune responses against the virus .
Case Studies:
- HIV-1 Inhibition: A study demonstrated that GA-S could reduce viral load in infected cells by modulating host cell factors involved in HIV replication .
Immunomodulatory Effects
Enhancing Immune Response:
GA-S has been found to enhance immune responses, making it a candidate for immunotherapy. It stimulates the proliferation of T cells and increases the production of cytokines such as IL-2 and IFN-γ, which are crucial for effective immune responses against tumors .
Research Findings:
- In Vivo Studies: Animal models have shown that GA-S treatment leads to increased natural killer (NK) cell activity and improved survival rates in tumor-bearing mice .
Metabolic Regulation
Potential in Metabolic Disorders:
Emerging research suggests that GA-S may play a role in managing metabolic syndrome by improving insulin sensitivity and reducing hyperlipidemia. This is particularly relevant given the rising prevalence of metabolic disorders globally.
Case Studies:
Mechanism of Action
Ganoderic acid S exerts its effects through various molecular targets and pathways:
Anti-tumor Activity: It induces apoptosis in cancer cells by regulating the p53 signaling pathway and inhibiting the interaction between MDM2 and p53.
Anti-inflammatory Effects: The compound modulates inflammatory responses by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress.
Hepatoprotective Action: this compound protects liver cells by enhancing antioxidant defenses and reducing lipid peroxidation.
Comparison with Similar Compounds
Ganoderic acid S is part of a larger family of ganoderic acids, which include ganoderic acids A, B, R, and T. While all these compounds share a common triterpenoid structure, they differ in their specific functional groups and biological activities . For instance:
Ganoderic Acid A: Known for its potent anti-tumor and anti-inflammatory properties.
Ganoderic Acid B: Exhibits strong hepatoprotective effects.
Ganoderic Acid R: Similar to this compound, it has been studied for its anti-tumor and anti-inflammatory activities.
Ganoderic Acid T: Noted for its antioxidant properties.
This compound stands out due to its unique combination of anti-tumor, anti-inflammatory, and hepatoprotective effects, making it a compound of significant interest in both scientific research and industrial applications.
Biological Activity
Ganoderic acid S (GAS) is a significant triterpenoid compound derived from the medicinal mushroom Ganoderma lucidum, commonly known as reishi. This compound has garnered attention for its diverse biological activities, particularly in the fields of oncology, neuroprotection, and anti-inflammatory responses. This article provides a comprehensive overview of the biological activities associated with this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
This compound belongs to the lanostane-type triterpenoids, characterized by a complex multi-ring structure. The specific chemical formula is , contributing to its bioactivity through various mechanisms.
1. Anti-Cancer Properties
GAS has demonstrated significant anti-cancer effects in various studies. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis through multiple pathways.
- Mechanism of Action : GAS modulates key signaling pathways such as NF-κB and AP-1, which are crucial for cell survival and proliferation. In vitro studies have indicated that GAS can suppress the growth of breast cancer cells by downregulating these pathways .
- Case Study : In a study involving MDA-MB-231 breast cancer cells, GAS was found to significantly reduce cell viability and induce apoptosis, suggesting its potential as a therapeutic agent against breast cancer .
Study | Cell Line | Effect |
---|---|---|
Jiang et al. (2008) | MDA-MB-231 | Inhibition of growth and invasion |
Yang et al. (2018) | Various | Induction of apoptosis |
2. Neuroprotective Effects
GAS exhibits neuroprotective properties that may be beneficial in treating neurodegenerative diseases such as Alzheimer's.
- Mechanism : The compound enhances autophagy and reduces oxidative stress in neuronal cells, which are critical factors in neurodegeneration. Studies have shown that GAS can inhibit amyloid-beta aggregation, a hallmark of Alzheimer's disease .
- Research Findings : In SH-SY5Y neuronal cells, GAS treatment resulted in increased cell viability and decreased apoptosis rates under oxidative stress conditions .
Study | Cell Type | Outcome |
---|---|---|
Ren et al. (2024) | SH-SY5Y | Increased viability; reduced apoptosis |
Li et al. (2023) | Neuronal models | Inhibition of Aβ aggregation |
3. Anti-Inflammatory Activity
GAS has been shown to exert potent anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
- Mechanism : The compound interferes with the NF-κB signaling pathway, leading to decreased production of TNF-α and IL-6 in activated microglial cells .
- Case Study : In LPS-stimulated BV-2 microglial cells, GAS significantly reduced nitric oxide production, highlighting its potential for treating neuroinflammatory conditions .
Study | Cell Model | Effect |
---|---|---|
Kou et al. (2023) | BV-2 Microglia | Reduced NO production |
Chen et al. (2024) | LPS-stimulated cells | Inhibition of cytokines |
Pharmacological Mechanisms
The pharmacological mechanisms underlying the bioactivities of this compound can be summarized as follows:
- Antioxidative Activity : GAS scavenges free radicals and enhances antioxidant enzyme activities, which helps protect cells from oxidative damage.
- Cell Cycle Regulation : The compound influences cell cycle progression by modulating cyclins and cyclin-dependent kinases (CDKs), thereby inducing cell cycle arrest in cancer cells.
- Gene Expression Modulation : GAS alters the expression of genes involved in apoptosis and inflammation, contributing to its therapeutic effects.
Q & A
Basic Research Questions
Q. What are the optimal methods for extracting and purifying Ganoderic Acid S from Ganoderma lucidum?
- Methodological Answer : Extraction typically involves solvent-based techniques using chloroform, dichloromethane, or ethyl acetate due to the compound’s solubility profile. Post-extraction, purification is achieved via preparative HPLC with a mobile phase of 0.5% acetic acid-methanol (gradient elution) at 245 nm detection. Critical parameters include solvent polarity, temperature (30°C column temperature), and pH adjustments to enhance yield . Researchers should validate purity (>98%) using mass spectrometry and nuclear magnetic resonance (NMR) to confirm structural integrity.
Q. How can researchers validate analytical methods for quantifying this compound in complex matrices?
- Methodological Answer : Analytical validation requires establishing linearity (e.g., 1–100 µg/mL range), limit of detection (LOD), and limit of quantification (LOQ) via HPLC-UV or LC-MS. Reproducibility tests across inter-day and intra-day analyses are essential. Cross-validate with spike-and-recovery experiments in biological samples (e.g., plasma or tissue homogenates) to assess matrix effects. Reference standards should align with CAS 104759-35-5 specifications .
Advanced Research Questions
Q. What experimental designs are recommended to investigate this compound’s mechanism of action in cancer models?
- Methodological Answer : Begin with in vitro assays using cancer cell lines (e.g., HeLa cells) to assess apoptosis via flow cytometry (Annexin V/PI staining) and mitochondrial membrane potential markers (JC-1 dye). Combine with RNA-seq or proteomics to identify pathways like Bax/Bcl-2 modulation. For in vivo validation, use xenograft models with dose-response studies (e.g., 10–50 mg/kg, intraperitoneal). Include controls for solvent effects (e.g., DMSO) and reference combinatorial triterpenes (e.g., Ganoderic Acid T or R) to evaluate synergistic effects .
Q. How should researchers address contradictory data on this compound’s bioactivity across studies?
- Methodological Answer : Contradictions often arise from variability in extraction methods, solvent systems, or cell line responsiveness. Conduct meta-analyses comparing protocols:
- Solvent polarity : Chloroform vs. ethyl acetate may alter compound stability.
- Cell culture conditions : Oxygen levels or serum concentrations in media can influence apoptosis assays.
- Dose timing : Acute vs. chronic exposure effects.
Apply frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and isolate confounding variables .
Q. What strategies optimize the study of this compound’s synergistic effects with other triterpenes?
- Methodological Answer : Use combinatorial screening via checkerboard assays to calculate fractional inhibitory concentration (FIC) indices. Isobologram analysis quantifies synergy (FIC < 0.5). For mechanistic studies, employ siRNA knockdown of shared targets (e.g., NF-κB or PI3K/Akt pathways). Prioritize triterpenes with overlapping solubility profiles (e.g., Ganoderic Acid Me) to minimize formulation challenges .
Q. How can researchers assess this compound’s stability under varying physiological conditions?
- Methodological Answer : Perform stress testing:
- Thermal stability : Incubate at 37°C (mimicking body temperature) over 24–72 hours.
- pH stability : Test in buffers ranging from pH 2 (gastric) to pH 7.4 (blood).
- Light sensitivity : Expose to UV-Vis light and monitor degradation via HPLC.
Data should be presented with degradation kinetics (e.g., Arrhenius plots) and validated using accelerated stability protocols .
Q. Guidance for Data Presentation and Reproducibility
- Data Tables : Include raw HPLC retention times, peak areas, and calibration curves in appendices. Processed data (e.g., IC50 values) must align with the research question and avoid redundancy .
- Statistical Analysis : Use ANOVA for dose-response comparisons and Kaplan-Meier survival curves for in vivo studies. Report p-values with confidence intervals .
Properties
IUPAC Name |
(E,6R)-2-methyl-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44O3/c1-19(9-8-10-20(2)26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h10-11,14,19,21,24H,8-9,12-13,15-18H2,1-7H3,(H,32,33)/b20-10+/t19-,21-,24+,28-,29-,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUHIKXTCOSRFY-YAMUFALGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C(=O)O)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601316818 | |
Record name | Ganoderic acid S | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601316818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104759-35-5 | |
Record name | Ganoderic acid S | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104759-35-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ganoderic acid S | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601316818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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